(R,R)-i-Pr-DUPHOS
Overview
Description
(R,R)-i-Pr-DUPHOS, also known as (R,R)-1,2-bis[(2,5-dimethylphenyl)phosphino]propane, is a chiral diphosphine ligand used in asymmetric catalysis. This compound is particularly valuable in the field of organic synthesis due to its ability to induce high enantioselectivity in various catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-i-Pr-DUPHOS typically involves the reaction of (R,R)-1,2-diaminopropane with chlorodiphenylphosphine under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(R,R)-i-Pr-DUPHOS undergoes various types of reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalytic hydrogenation typically involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum.
Substitution: Substitution reactions often require the presence of a strong nucleophile and a suitable solvent, such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction reactions yield the corresponding reduced products.
Scientific Research Applications
Chemistry
(R,R)-i-Pr-DUPHOS is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. It is employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions, to achieve high enantioselectivity.
Biology
In biological research, this compound is used as a chiral ligand in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
The compound plays a crucial role in the pharmaceutical industry, where it is used in the synthesis of chiral drugs. Its application in asymmetric catalysis allows for the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many medications.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric catalysis enables the efficient and cost-effective synthesis of high-value products.
Mechanism of Action
The mechanism of action of (R,R)-i-Pr-DUPHOS involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic reactions, where the chiral environment created by the ligand induces enantioselectivity. The specific molecular targets and pathways depend on the nature of the catalytic process and the substrates involved.
Comparison with Similar Compounds
Similar Compounds
(S,S)-i-Pr-DUPHOS: The enantiomer of (R,R)-i-Pr-DUPHOS, used in similar catalytic applications but with opposite chirality.
BINAP: Another chiral diphosphine ligand widely used in asymmetric catalysis.
DIOP: A chiral diphosphine ligand with a different backbone structure, also used in asymmetric synthesis.
Uniqueness
This compound is unique due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable chiral metal-ligand complexes makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVGOQHQBUPSGX-MOUTVQLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462510 | |
Record name | (R,R)-i-Pr-DUPHOS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-65-2 | |
Record name | 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136705-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,R)-i-Pr-DUPHOS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, 98+% (R,R)-i-Pr | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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